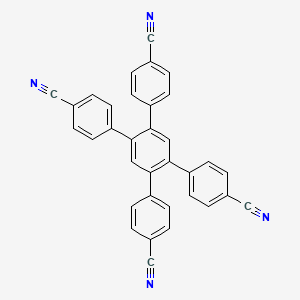![molecular formula C48H58Br2N2O6 B13745212 (2-Benzoyloxycyclohexyl)methyl-[2-[4-[4-[2-[(2-benzoyloxycyclohexyl)methyl-dimethylazaniumyl]-2-oxoethyl]phenyl]phenyl]acetyl]-dimethylazanium;dibromide CAS No. 28003-36-3](/img/structure/B13745212.png)
(2-Benzoyloxycyclohexyl)methyl-[2-[4-[4-[2-[(2-benzoyloxycyclohexyl)methyl-dimethylazaniumyl]-2-oxoethyl]phenyl]phenyl]acetyl]-dimethylazanium;dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Benzoyloxycyclohexyl)methyl-[2-[4-[4-[2-[(2-benzoyloxycyclohexyl)methyl-dimethylazaniumyl]-2-oxoethyl]phenyl]phenyl]acetyl]-dimethylazanium;dibromide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes benzoyloxy groups, cyclohexyl rings, and dimethylazaniumyl groups, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzoyloxycyclohexyl)methyl-[2-[4-[4-[2-[(2-benzoyloxycyclohexyl)methyl-dimethylazaniumyl]-2-oxoethyl]phenyl]phenyl]acetyl]-dimethylazanium;dibromide involves multiple steps, including the formation of benzoyloxy groups and the introduction of dimethylazaniumyl groups. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-Benzoyloxycyclohexyl)methyl-[2-[4-[4-[2-[(2-benzoyloxycyclohexyl)methyl-dimethylazaniumyl]-2-oxoethyl]phenyl]phenyl]acetyl]-dimethylazanium;dibromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different benzoyloxy derivatives, while reduction could lead to the formation of cyclohexyl derivatives with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2-Benzoyloxycyclohexyl)methyl-[2-[4-[4-[2-[(2-benzoyloxycyclohexyl)methyl-dimethylazaniumyl]-2-oxoethyl]phenyl]phenyl]acetyl]-dimethylazanium;dibromide is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biological research, this compound may be used to study the interactions between organic molecules and biological systems, providing insights into cellular processes and molecular mechanisms.
Medicine
In medicine, the compound’s potential therapeutic properties are explored, including its ability to interact with specific molecular targets and pathways involved in disease processes.
Industry
In industrial applications, the compound may be used in the development of new materials, pharmaceuticals, and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of (2-Benzoyloxycyclohexyl)methyl-[2-[4-[4-[2-[(2-benzoyloxycyclohexyl)methyl-dimethylazaniumyl]-2-oxoethyl]phenyl]phenyl]acetyl]-dimethylazanium;dibromide involves its interaction with specific molecular targets and pathways. The compound’s benzoyloxy and dimethylazaniumyl groups play a crucial role in its binding affinity and activity, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
(2-Benzoyloxycyclohexyl)methyl-dimethylazaniumyl derivatives: These compounds share similar structural features and may exhibit comparable chemical and biological properties.
Cyclohexylbenzoyloxy compounds: These compounds have cyclohexyl and benzoyloxy groups, making them structurally related to the target compound.
Uniqueness
The uniqueness of (2-Benzoyloxycyclohexyl)methyl-[2-[4-[4-[2-[(2-benzoyloxycyclohexyl)methyl-dimethylazaniumyl]-2-oxoethyl]phenyl]phenyl]acetyl]-dimethylazanium;dibromide lies in its complex structure, which combines multiple functional groups and rings, providing a versatile platform for various scientific applications.
Properties
CAS No. |
28003-36-3 |
|---|---|
Molecular Formula |
C48H58Br2N2O6 |
Molecular Weight |
918.8 g/mol |
IUPAC Name |
(2-benzoyloxycyclohexyl)methyl-[2-[4-[4-[2-[(2-benzoyloxycyclohexyl)methyl-dimethylazaniumyl]-2-oxoethyl]phenyl]phenyl]acetyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C48H58N2O6.2BrH/c1-49(2,33-41-19-11-13-21-43(41)55-47(53)39-15-7-5-8-16-39)45(51)31-35-23-27-37(28-24-35)38-29-25-36(26-30-38)32-46(52)50(3,4)34-42-20-12-14-22-44(42)56-48(54)40-17-9-6-10-18-40;;/h5-10,15-18,23-30,41-44H,11-14,19-22,31-34H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
BOKRZPYGLCDDFH-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(CC1CCCCC1OC(=O)C2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)[N+](C)(C)CC5CCCCC5OC(=O)C6=CC=CC=C6.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


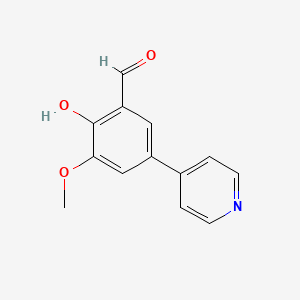
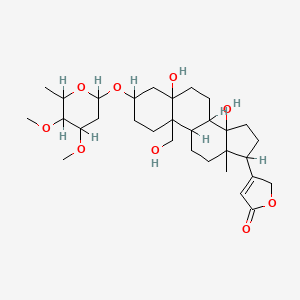
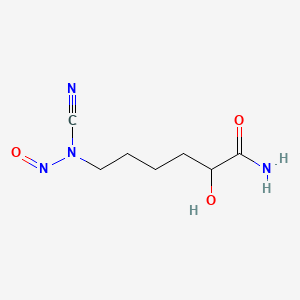
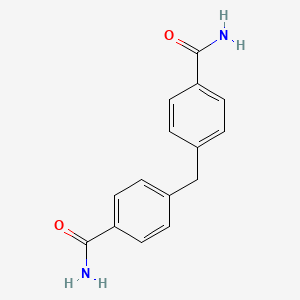
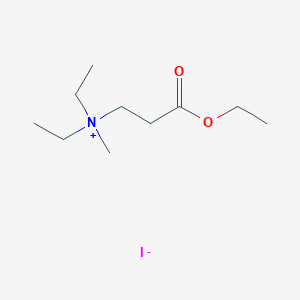
![Peroxide, [4-(1,1-dimethylethyl)cyclohexylidene]bis[(1,1-dimethylethyl)](/img/structure/B13745149.png)
![6-Methoxy-2-phenylbenzo[b]furan](/img/structure/B13745163.png)
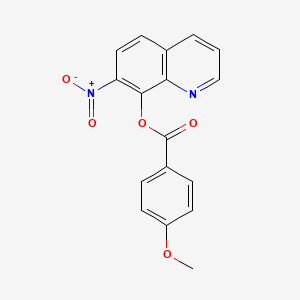
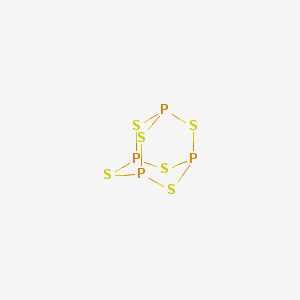

![3-[4-(4-Methoxyphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13745194.png)
